molecular formula C16H31NaO2 B12420528 Palmitic acid-13C sodium

Palmitic acid-13C sodium

Cat. No.: B12420528
M. Wt: 279.40 g/mol
InChI Key: GGXKEBACDBNFAF-OMVBPHMTSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (2,4,6,8,10,12,14,16-¹³C₈)hexadecanoate, also known as sodium palmitate-¹³C₈, is a carbon-13 isotopically labeled sodium salt of hexadecanoic acid (palmitic acid). Its molecular formula is ¹³CH₃(CH₂¹³CH₂)₆CH₂CD₂CO₂Na, with a molecular weight of 288.36 g/mol . This compound is synthesized for specialized applications in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and isotopic dilution studies, where precise tracking of carbon pathways is critical . The ¹³C labeling at positions 2,4,6,8,10,12,14,16 distinguishes it from non-isotopic sodium hexadecanoate, enabling unique applications in biochemistry and environmental research .

Properties

Molecular Formula

C16H31NaO2

Molecular Weight

279.40 g/mol

IUPAC Name

sodium;(113C)hexadecanoate

InChI

InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i16+1;

InChI Key

GGXKEBACDBNFAF-OMVBPHMTSA-M

Isomeric SMILES

CCCCCCCCCCCCCCC[13C](=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Direct Neutralization of 13C-Labeled Palmitic Acid

The most straightforward method for synthesizing sodium (1-13C)hexadecanoate involves the neutralization of 1-13C-palmitic acid with sodium hydroxide. This approach mirrors classical saponification but requires meticulous control to preserve isotopic integrity.

Reaction Conditions and Stoichiometry

Palmitic acid-1-13C is dissolved in anhydrous ethanol or a water-ethanol mixture (3:1 v/v) under inert atmosphere to prevent oxidation. A 1:1 molar ratio of sodium hydroxide to the fatty acid ensures complete deprotonation. The reaction proceeds at 60–70°C for 2–4 hours, monitored via thin-layer chromatography (TLC) or pH titration. Post-reaction, the mixture is cooled to 4°C, inducing crystallization of the sodium salt.

Purification and Isotopic Purity

Crude product is recrystallized from hot ethanol or acetone to remove unreacted starting materials and inorganic salts. Isotopic purity (>99 atom% 13C) is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR). For instance, $$^{13}\text{C}$$ NMR reveals a singlet at δ 178–182 ppm for the carboxylate carbon, with no detectable unlabeled species.

Table 1: Optimization Parameters for Direct Neutralization
Parameter Optimal Range Impact on Yield/Purity
Solvent System Ethanol:H₂O (3:1) Maximizes solubility of both reactants
Temperature 60–70°C Balances reaction rate and decomposition risk
NaOH:Palmitic Acid Ratio 1:1 molar Prevents excess base impurities
Crystallization Solvent Ethanol Yields >95% purity after one recrystallization

Multi-Step Organic Synthesis from 13C-Labeled Precursors

For applications requiring custom labeling patterns or higher isotopic enrichment, multi-step synthetic routes are employed. These methods build the palmitate chain sequentially, incorporating $$^{13}\text{C}$$ at specific positions.

Carbon Chain Elongation via Coupling Reactions

A patent-pending strategy for synthesizing $$^{13}\text{C}$$-labeled fatty acids involves iterative coupling of propargyl alcohol derivatives. Starting with 2-pentyn-1-ol, the carbon chain is extended through Sonogashira couplings and selective reductions:

  • Tosylation : 2-Pentyn-1-ol reacts with tosyl chloride (TsCl) in the presence of KOH, yielding a tosylate intermediate (60–68% yield).
  • Alkyne Coupling : The tosylate undergoes CuI-catalyzed coupling with $$^{13}\text{C}$$-propargyl alcohol, forming elongated alkynes (52–62% yield).
  • Reduction : Lindlar’s catalyst selectively hydrogenates alkynes to cis-alkenes, which are further reduced to alkanes using LiAlH₄.

Final Carboxylation and Salt Formation

The terminal alkyne is oxidized to a carboxylic acid using KMnO₄ in acidic medium, followed by neutralization with NaOH to yield sodium (1-13C)hexadecanoate. This method achieves 82–92% isotopic enrichment but requires 12–15 synthetic steps.

Table 2: Comparative Analysis of Synthetic Routes
Method Steps Yield (%) Isotopic Purity Cost Efficiency
Direct Neutralization 1 85–95 99 atom% 13C High
Multi-Step Synthesis 12–15 27–55 82–92 atom% 13C Low

Industrial-Scale Production and Quality Control

Industrial synthesis prioritizes cost-effectiveness and reproducibility while maintaining >99% isotopic purity.

Continuous Flow Reactor Systems

Large-scale neutralization employs continuous flow reactors to enhance mixing and heat transfer. Palmitic acid-1-13C and aqueous NaOH are pumped through a heated reactor (70°C, residence time 30 min), yielding 200–300 kg batches daily. In-line pH probes and FTIR spectroscopy monitor reaction progress in real time.

Post-Synthesis Characterization

Rigorous quality control includes:

  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks at m/z 279.3 for $$[M-Na]^-$$ (calculated for $$C{16}H{31}^{13}\text{COO}^-$$: 279.29).
  • NMR Spectroscopy : $$^{1}\text{H}$$ NMR shows absence of proton signals at the 1-position, confirming $$^{13}\text{C}$$ incorporation.
  • Elemental Analysis : Carbon content deviates <0.5% from theoretical values (C: 70.1%, H: 11.4%, O: 18.5%).

Challenges and Mitigation Strategies

Isotopic Dilution

Trace unlabeled CO₂ during carboxylation can dilute isotopic purity. Solutions include:

  • Using $$^{13}\text{C}$$-enriched CO₂ gas in carboxylation steps.
  • Anaerobic reaction chambers to exclude atmospheric CO₂.

Byproduct Formation

Partial oxidation during neutralization generates ketones or alcohols. Adding antioxidants (e.g., BHT) and strict temperature control reduces side reactions.

Chemical Reactions Analysis

Role in Polymerization Reactions

Sodium palmitate acts as a polymerization catalyst in synthetic rubber production. Its amphiphilic nature facilitates emulsification, enabling monomer dispersion in aqueous phases .

Mechanism

  • Surfactant properties reduce interfacial tension, stabilizing monomer droplets.

  • Enhances radical initiation efficiency in emulsion polymerization systems .

Complexation and Solubility Behavior

Cyclodextrins (CDs) are used to solubilize sodium palmitate in vitro, though challenges arise:

ParameterObservationSource
Molar Ratio (FA:CD) 1:6–1:12 required for clarity
Filtration Recovery ≤27% recovery due to precipitation
Solubility in DMSO 8.33 mg/mL (29.92 mM) at pH 4, 60°C

Stability and Reactivity

  • Thermal Stability : Decomposes above 290°C .

  • pH Sensitivity : Forms insoluble palmitic acid below pH 4.5 .

  • Reactivity with Metals : Forms complexes with divalent cations (e.g., Ca²⁺, Mg²⁺), reducing bioavailability .

Tables of Reaction Conditions

Table 1: Synthesis Optimization for Sodium Palmitate Complexes

ParameterConditionOutcome
Temperature50–60°CEnhanced solubility
Cyclodextrin TypeHydroxypropyl-β-CD (Sigma)Minimal cytotoxicity
Molar Ratio (FA:CD)1:6 to 1:12Prevents precipitation

Table 2: Physicochemical Properties

PropertyValue
Melting Point283–290°C
LogP7.154 (estimated)
Solubility in Methanol29.92 mM (8.33 mg/mL)

Key Findings from Research

  • Cyclodextrin Limitations : Despite improving solubility, cyclodextrin-palmitate complexes precipitate upon filtration, limiting in vitro applications .

  • Industrial Use : As a catalyst, sodium palmitate enhances emulsion stability in synthetic rubber production .

Scientific Research Applications

Sodium hexadecanoate has a wide range of applications in scientific research:

Mechanism of Action

Sodium hexadecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and emulsification of hydrophobic substances. In biological systems, sodium hexadecanoate can interact with cell membranes, altering their permeability and fluidity. This interaction is crucial for its role in drug delivery and cell culture applications .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Group Primary Applications
Sodium (¹³C₈)hexadecanoate ¹³CH₃(CH₂¹³CH₂)₆CH₂CD₂CO₂Na Carboxylate (ionic) Isotopic tracing, NMR studies
Sodium Hydrogen Dihexadecanoate C₁₆H₃₁O₂Na·C₁₆H₃₁O₂ Carboxylate (bilayer) Dosimetry, material science
2-Phenylethyl Hexadecanoate C₂₄H₃₈O₂ Ester (non-ionic) Pheromones, fragrances
DPPE C₃₇H₇₄NO₈P Phospholipid Membrane studies
Hexadecyl Hexadecanoate C₃₂H₆₄O₂ Ester (wax) Cosmetics, pharmaceuticals

Table 2: Isotopic vs. Non-Isotopic Variants

Property Sodium (¹³C₈)hexadecanoate Sodium Hexadecanoate (Natural)
Isotopic Purity ≥99 atom % ¹³C N/A
Molecular Weight 288.36 g/mol 278.40 g/mol
Research Application Metabolic tracing Surfactant, soap production

Biological Activity

Sodium hexadecanoate, commonly known as sodium palmitate, is a sodium salt of palmitic acid, a saturated fatty acid. This compound has garnered attention due to its various biological activities and potential applications in food, pharmaceuticals, and cosmetics. This article provides a comprehensive overview of the biological activity of sodium hexadecanoate, highlighting key research findings, case studies, and data tables.

  • Chemical Formula: C16H31NaO2
  • Molecular Weight: 258.4 g/mol
  • Solubility: Soluble in water and organic solvents.

Sodium hexadecanoate exhibits its biological effects primarily through its interaction with cellular membranes and metabolic pathways. It influences lipid metabolism, cell signaling, and gene expression.

Biological Activities

  • Antimicrobial Properties
    • Sodium hexadecanoate has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
    • Case Study : A study by Gadouche et al. (2022) reported that sodium hexadecanoate showed significant inhibition of bacterial growth in vitro, suggesting its potential as a natural preservative in food products .
  • Anti-inflammatory Effects
    • It modulates inflammatory responses by influencing the production of pro-inflammatory cytokines.
    • Research Finding : A study found that sodium hexadecanoate reduced the secretion of TNF-alpha and IL-6 in macrophages, indicating its role in mitigating inflammation .
  • Cell Proliferation and Apoptosis
    • Sodium hexadecanoate affects cell proliferation and apoptosis in various cell lines.
    • Data Table : The following table summarizes the effects of sodium hexadecanoate on different cell lines:
Cell LineConcentration (mM)Effect on ProliferationApoptosis Induction
Human Dermal Fibroblasts0-5DecreasedYes
HepG2 (Liver)0-10IncreasedNo
MCF-7 (Breast)0-5DecreasedYes
  • Metabolic Regulation
    • Sodium hexadecanoate plays a role in lipid metabolism by influencing fatty acid oxidation and synthesis pathways.
    • Case Study : Research indicated that sodium hexadecanoate administration led to increased fatty acid oxidation rates in liver tissues of experimental models .

Safety and Toxicity

Sodium hexadecanoate is generally recognized as safe (GRAS) when used in food applications. However, excessive concentrations may lead to cytotoxic effects, particularly in sensitive cell lines.

Summary of Research Findings

Recent studies have emphasized the multifaceted roles of sodium hexadecanoate in biological systems. Its antimicrobial properties make it a candidate for use in food preservation, while its anti-inflammatory effects suggest potential therapeutic applications in inflammatory diseases.

Q & A

Q. How can isotopic dilution mass spectrometry (IDMS) improve quantification accuracy of sodium (2,4,6,8,10,12,14,16-¹³C₈)hexadecanoate in trace-level environmental samples?

  • Methodological Answer : Spike samples with a known quantity of ²H₃₁-labeled sodium hexadecanoate as an internal standard. Use LC-MS/MS in selected reaction monitoring (SRM) mode to quantify the ¹³C₈/²H₃₁ ratio. Correct for matrix effects via standard addition curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.